
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione can be synthesized by reacting nickel(II) salts with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. A common method involves dissolving nickel(II) acetate in a solvent such as ethanol, followed by the addition of 2,2,6,6-tetramethylheptane-3,5-dione and a base like sodium hydroxide. The reaction mixture is then heated under reflux conditions to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species using appropriate reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other diketones or similar ligands in a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Applications De Recherche Scientifique
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nickel complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism by which Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves coordination chemistry principles. The nickel ion forms a stable complex with the diketone ligands, which can interact with other molecules through coordination bonds. This interaction can influence various chemical and biological processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel(II) acetylacetonate: Similar in structure but with different ligands.
Copper bis (2,2,6,6-tetramethyl-3,5-heptanedionate): A copper analog with similar coordination properties.
Bis (1,5-cyclooctadiene)nickel (0): A nickel complex with different ligands and oxidation state.
Uniqueness
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific ligand structure, which provides stability and reactivity that are advantageous in various applications. Its ability to form stable complexes with nickel makes it particularly useful in catalysis and material science .
Propriétés
Formule moléculaire |
C22H38NiO4 |
|---|---|
Poids moléculaire |
425.2 g/mol |
Nom IUPAC |
nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
Clé InChI |
FPQQRRXEOLXSCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


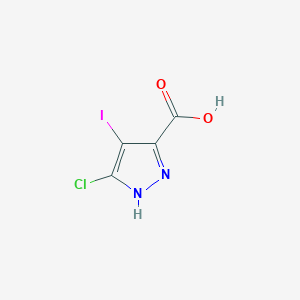

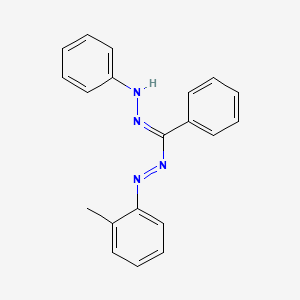
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

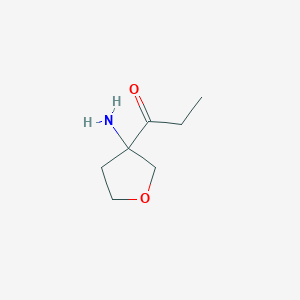
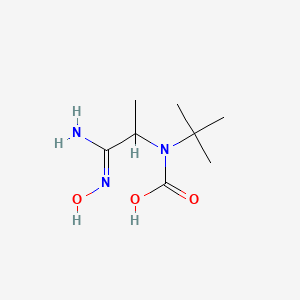



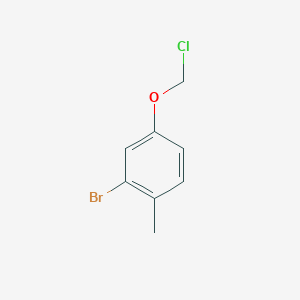
![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
